- Preparation of benzo[g]isoquinoline compounds and their application in organic electroluminescent device, China, , ,
Cas no 952514-79-3 (Boronic acid, b-4-(1-phenyl-1h-benzimidazol-2-yl)phenyl-)
952514-79-3 structure
Product Name:Boronic acid, b-4-(1-phenyl-1h-benzimidazol-2-yl)phenyl-
Numéro CAS:952514-79-3
Le MF:C19H15BN2O2
Mégawatts:314.145604372025
MDL:MFCD11045057
CID:802588
PubChem ID:253661938
Update Time:2024-10-25
Boronic acid, b-4-(1-phenyl-1h-benzimidazol-2-yl)phenyl- Propriétés chimiques et physiques
Nom et identifiant
-
- (4-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid
- 4-(1-Phenyl-1H-benzimidazol-2-yl)phenylboronic Acid (contains varying amounts of Anhydride)
- [4-(1-phenylbenzimidazol-2-yl)phenyl]boronic acid
- 1-phenyl-2-( phenyl-4-boromic acid)-benzimidazole
- 4-(1-Phenyl-1H-benziMidazol-2-yl)phenylboronic acid
- Boronic acid, B-[4-(1-phenyl-1H-benzimidazol-2-yl)phenyl]-
- 4-(1-Phenyl-1H-benzimidazol-2-yl)benzeneboronic Acid (contains varying amounts of Anhydride)
- B-[4-(1-Phenyl-1H-benzimidazol-2-yl)phenyl]boronic acid
- 4-(1-PHENYL-1H-BENZO[D]IMIDAZOL-2-YL)PHENYLBORONIC ACID
- 4-(1-Phenylbenzimidazol-2-yl)phenylboronic Acid
- [4-(1-Phenyl-1H-benzimidazol-2-yl)phenyl]boronic acid
- Boronic acid,B-[4-(1-phenyl-1H-benzimidazol-2-yl)phenyl]-
- KSC657C1N
- B-[4-(1-Phenyl-1H-benzimidazol-2-yl)phenyl]boronic acid (ACI)
- (4-(1-Phenyl-1H-benzo[d]imidazole-2-yl)phenyl)boronic acid
- Boronic acid, b-4-(1-phenyl-1h-benzimidazol-2-yl)phenyl-
- DB-210762
- 4-(1-Phenyl-1H-benzimidazol-2-yl)phenylboronicAcid(containsvaryingamountsofAnhydride)
- (4(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid
- 4-(1-Phenylbenzo[d]imidazol-2-yl)phenylboronic acid
- 4-(1-Phenyl-1H-benzimidazol-2-yl)benzeneboronic Acid
- 4-(1-PHENYL-1,3-BENZODIAZOL-2-YL)PHENYLBORONIC ACID
- DS-18560
- B-[4-(1-phenyl-1H-benzimidazol-2-yl)phenyl]-boronic acid
- (4-(1-phenyl-1H-benzo[d]imidazol-2-yl) phenyl)boronic acid
- MFCD11045057
- PBSIVXAPTBHFFV-UHFFFAOYSA-N
- AKOS016004543
- 952514-79-3
- 4-(1-phenyl-1H-benzo [d]imidazol-2-yl) phenylboronic acid
- SY038955
- DTXSID80693030
- (4-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid, 95%
- P2158
- SCHEMBL167664
- SB66409
- BCP12956
-
- MDL: MFCD11045057
- Piscine à noyau: 1S/C19H15BN2O2/c23-20(24)15-12-10-14(11-13-15)19-21-17-8-4-5-9-18(17)22(19)16-6-2-1-3-7-16/h1-13,23-24H
- La clé Inchi: PBSIVXAPTBHFFV-UHFFFAOYSA-N
- Sourire: OB(C1C=CC(C2N(C3C=CC=CC=3)C3C(=CC=CC=3)N=2)=CC=1)O
Propriétés calculées
- Qualité précise: 314.12300
- Masse isotopique unique: 314.123
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 2
- Nombre de récepteurs de liaison hydrogène: 3
- Comptage des atomes lourds: 24
- Nombre de liaisons rotatives: 3
- Complexité: 408
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 58.3
- Charge de surface: 0
- Nombre d'tautomères: Rien du tout
- Le xlogp3: Rien du tout
Propriétés expérimentales
- Point d'ébullition: 572.6℃ at 760 mmHg
- Le PSA: 58.28000
- Le LogP: 2.37230
Boronic acid, b-4-(1-phenyl-1h-benzimidazol-2-yl)phenyl- Informations de sécurité
-
Symbolisme:
- Provoquer:Avertissement
- Description des dangers: H315-H319
- Déclaration d'avertissement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
Boronic acid, b-4-(1-phenyl-1h-benzimidazol-2-yl)phenyl- Données douanières
- Code HS:2933990090
- Données douanières:
Code douanier chinois:
2933990090Résumé:
2933990090. Autres composés hétérocycliques contenant uniquement des hétéroatomes d'azote. TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 20,0%
Éléments de déclaration:
Nom du produit composition contenu utilisation Veuillez indiquer l'apparence Urotropine 6 - caprolactame Veuillez indiquer l'apparence Signature Date
Résumé:
2933990090. Composés hétérocycliques contenant uniquement des hétéroatomes d'azote. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 20,0%
Boronic acid, b-4-(1-phenyl-1h-benzimidazol-2-yl)phenyl- PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 226676-250mg |
4-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid |
952514-79-3 | 95% | 250mg |
£10.00 | 2022-02-28 | |
| Fluorochem | 226676-5g |
4-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid |
952514-79-3 | 95% | 5g |
£63.00 | 2022-02-28 | |
| Fluorochem | 226676-25g |
4-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid |
952514-79-3 | 95% | 25g |
£248.00 | 2022-02-28 | |
| Chemenu | CM135353-5g |
(4-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid |
952514-79-3 | 95+% | 5g |
$71 | 2021-08-05 | |
| Chemenu | CM135353-25g |
(4-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid |
952514-79-3 | 95+% | 25g |
$302 | 2021-08-05 | |
| Chemenu | CM135353-100g |
(4-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid |
952514-79-3 | 95+% | 100g |
$999 | 2021-08-05 | |
| Chemenu | CM135353-5g |
(4-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid |
952514-79-3 | 95%+ | 5g |
$*** | 2023-05-29 | |
| Chemenu | CM135353-25g |
(4-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid |
952514-79-3 | 95%+ | 25g |
$*** | 2023-05-29 | |
| Chemenu | CM135353-100g |
(4-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid |
952514-79-3 | 95%+ | 100g |
$*** | 2023-05-29 | |
| Fluorochem | 226676-1g |
4-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid |
952514-79-3 | 95% | 1g |
£19.00 | 2022-02-28 |
Boronic acid, b-4-(1-phenyl-1h-benzimidazol-2-yl)phenyl- Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; 1 h, -78 °C
1.2 Reagents: Triisopropyl borate ; 1 h, -78 °C; -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 4 - 5, rt
1.2 Reagents: Triisopropyl borate ; 1 h, -78 °C; -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 4 - 5, rt
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; rt → -78 °C; 1.5 h, -78 °C
1.2 Reagents: Triisopropyl borate ; -78 °C; overnight, -78 °C → rt
1.2 Reagents: Triisopropyl borate ; -78 °C; overnight, -78 °C → rt
Référence
- Heterocyclic compound and its application in organic electroluminescent device, China, , ,
Méthode de production 3
Conditions de réaction
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Cyclohexane ; -78 °C; 1 h, -78 °C
1.2 Reagents: Triethyl borate ; 2 h, -78 °C; 10 h, -78 °C → rt; rt → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
1.2 Reagents: Triethyl borate ; 2 h, -78 °C; 10 h, -78 °C → rt; rt → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
Référence
- Preparation of 1,3,4-thiadiazole based bipolar compounds and their application in OLED, China, , ,
Méthode de production 4
Conditions de réaction
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; 1 h, -78 °C; 2 h, -78 °C
1.2 Reagents: Trimethyl borate ; 1 h, -78 °C; overnight, -78 °C; -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 5 h
1.4 Reagents: Sodium carbonate ; neutralized
1.2 Reagents: Trimethyl borate ; 1 h, -78 °C; overnight, -78 °C; -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 5 h
1.4 Reagents: Sodium carbonate ; neutralized
Référence
- Spin-coated highly efficient phosphorescent organic light-emitting diodes based on bipolar triphenylamine-benzimidazole derivatives, Advanced Functional Materials, 2008, 18(4), 584-590
Méthode de production 5
Conditions de réaction
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 1 h, -78 °C
1.2 Reagents: Triisopropyl borate ; -78 °C; 1 h, -78 °C; -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 4 - 5
1.2 Reagents: Triisopropyl borate ; -78 °C; 1 h, -78 °C; -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 4 - 5
Référence
- Preparation of aromatic heterocycle derivatives as organic electroluminescent device materials, World Intellectual Property Organization, , ,
Méthode de production 6
Conditions de réaction
1.1 Reagents: Butyllithium , Triisopropyl borate Solvents: Tetrahydrofuran , Hexane ; -78 °C; 1 h, -78 °C; overnight, -78 °C → rt
Référence
- Organic light emitting device, China, , ,
Méthode de production 7
Conditions de réaction
1.1 Reagents: Butyllithium , Triisopropyl borate Solvents: Tetrahydrofuran , Hexane ; rt → -78 °C; 1 h, -78 °C; overnight, -78 °C → rt
Référence
- Preparation of benzimidazole derivatives as electron transport materials, China, , ,
Méthode de production 8
Conditions de réaction
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 30 min, -78 °C; 30 min, -78 °C
1.2 Reagents: Trimethyl borate ; 30 min, -78 °C; overnight, -78 °C; -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; 5 h, rt
1.4 Reagents: Sodium carbonate ; 10 min, neutralized, rt
1.2 Reagents: Trimethyl borate ; 30 min, -78 °C; overnight, -78 °C; -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; 5 h, rt
1.4 Reagents: Sodium carbonate ; 10 min, neutralized, rt
Référence
- Quinazoline derivative composition for electronic film and device, Japan, , ,
Méthode de production 9
Conditions de réaction
1.1 Reagents: Potassium acetate , Bis(pinacolato)diborane Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide ; 24 h, 180 °C
Référence
- Nitrogen-containing heterocyclic compounds and organic light-emitting device including the heterocyclic compounds as electron-transporting layer, United States, , ,
Méthode de production 10
Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Water ; 30 min, rt
Référence
- Process for the preparation of benzimidazoles containing boronic acid functionality through metal-free aerobic oxidation, Korea, , ,
Méthode de production 11
Conditions de réaction
1.1 Reagents: Butyllithium , Trimethyl borate
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Référence
- Using a double-doping strategy to prepare a bilayer device architecture for high-efficiency red PhOLEDs, Journal of Materials Chemistry, 2011, 21(6), 1846-1851
Méthode de production 12
Conditions de réaction
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; 1 h, -78 °C
1.2 Reagents: Triisopropyl borate ; 1 h, -78 °C; -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 4 - 5
1.2 Reagents: Triisopropyl borate ; 1 h, -78 °C; -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 4 - 5
Référence
- Preparation of heteroaryl compounds as electroluminescent materials, World Intellectual Property Organization, , ,
Méthode de production 13
Conditions de réaction
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 30 min, -78 °C
1.2 Reagents: Trimethyl borate ; -78 °C; 2 h, -78 °C
1.3 Reagents: Water ; 20 min
1.4 Reagents: Hydrochloric acid Solvents: Water ; 30 min, acidified
1.2 Reagents: Trimethyl borate ; -78 °C; 2 h, -78 °C
1.3 Reagents: Water ; 20 min
1.4 Reagents: Hydrochloric acid Solvents: Water ; 30 min, acidified
Référence
- Preparation of 13,14-dihydro-14,14-dimethylbenz[c]indeno[2,1-a]carbazoles as electroluminescent materials, China, , ,
Méthode de production 14
Conditions de réaction
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; 0.5 h, -78 °C
1.2 -78 °C; 2 h, -78 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 20 min, acidified
1.2 -78 °C; 2 h, -78 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 20 min, acidified
Référence
- Preparation of symmetrical phenanthroimidazole host materials useful for producing electroluminescent devices, China, , ,
Méthode de production 15
Conditions de réaction
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; rt; 1 h, rt
1.2 Reagents: Trimethyl borate ; 10 h, rt
1.2 Reagents: Trimethyl borate ; 10 h, rt
Référence
- Electron-transporting triazine derivatives and organic electroluminescent devices using the same, Korea, , ,
Méthode de production 16
Conditions de réaction
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; rt; 1 h, rt
1.2 Reagents: Trimethyl borate ; 10 h, rt
1.2 Reagents: Trimethyl borate ; 10 h, rt
Référence
- Novel organic electroluminescent compounds and organic electroluminescent device using the same, World Intellectual Property Organization, , ,
Méthode de production 17
Conditions de réaction
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 30 min, -78 °C
1.2 Reagents: Trimethyl borate ; -78 °C; 2 h, -78 °C
1.2 Reagents: Trimethyl borate ; -78 °C; 2 h, -78 °C
Référence
- An organic compound and electroluminescent device using the organic compound, China, , ,
Boronic acid, b-4-(1-phenyl-1h-benzimidazol-2-yl)phenyl- Raw materials
Boronic acid, b-4-(1-phenyl-1h-benzimidazol-2-yl)phenyl- Preparation Products
Boronic acid, b-4-(1-phenyl-1h-benzimidazol-2-yl)phenyl- Fournisseurs
Tiancheng Chemical (Jiangsu) Co., Ltd
Membre gold
(CAS:952514-79-3)1-苯基-2-(4-苯基硼酸)-苯并咪唑
Numéro de commande:LE25879187
État des stocks:in Stock
Quantité:25KG,200KG,1000KG
Pureté:99%
Dernières informations tarifaires mises à jour:Friday, 20 June 2025 12:51
Prix ($):discuss personally
Courriel:18501500038@163.com
Shaanxi pure crystal photoelectric technology co. LTD
Membre gold
(CAS:952514-79-3)(4-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid
Numéro de commande:CJC062
État des stocks:in Stock
Quantité:1kg
Pureté:99%
Dernières informations tarifaires mises à jour:Monday, 4 August 2025 09:50
Prix ($):price inquiry
Courriel:2589440029@qq.com
Amadis Chemical Company Limited
Membre gold
(CAS:952514-79-3)Boronic acid, b-4-(1-phenyl-1h-benzimidazol-2-yl)phenyl-
Numéro de commande:A847409
État des stocks:in Stock
Quantité:100g/25g
Pureté:99%
Dernières informations tarifaires mises à jour:Friday, 30 August 2024 07:15
Prix ($):871.0/279.0
Courriel:sales@amadischem.com
Boronic acid, b-4-(1-phenyl-1h-benzimidazol-2-yl)phenyl- Littérature connexe
-
Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
-
Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
-
Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
-
Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
952514-79-3 (Boronic acid, b-4-(1-phenyl-1h-benzimidazol-2-yl)phenyl-) Produits connexes
- 192198-85-9(TPBi)
- 3510-25-6(1H-Benzimidazole, 1-(4-methylphenyl)-2-phenyl-)
- 867044-33-5((4-(2-Phenyl-1H-benzodimidazol-1-yl)phenyl)boronic acid)
- 2622-67-5(1,2-Diphenyl-1H-benzodimidazole)
- 1256723-93-9(B-[3-(2-phenyl-1H-benzimidazol-1-yl)phenyl]Boronic acid)
- 2620-80-6(1H-Benzimidazole, 2-(4-methylphenyl)-1-phenyl-)
- 39823-31-9(1,3-Bis(1-phenyl-1H-benzo[d]imidazol-2-yl)benzene)
- 952514-86-2(1-Phenyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-benzodimidazole)
- 175712-76-2(1H-Benzimidazole, 2-(3-methylphenyl)-1-phenyl-)
- 1214723-26-8((3-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid)
Fournisseurs recommandés
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:952514-79-3)1-苯基-2-(4-苯基硼酸)-苯并咪唑
Pureté:99%
Quantité:25KG,200KG,1000KG
Prix ($):Enquête
Shaanxi pure crystal photoelectric technology co. LTD
(CAS:952514-79-3)(4-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid
Pureté:99%
Quantité:1kg
Prix ($):Enquête